
硼萘普林
描述
科学研究应用
硼萘普林有几种科学研究应用,包括:
作用机制
准备方法
化学反应分析
硼萘普林经历各种化学反应,包括:
这些反应中常用的试剂和条件包括过氧化氢等氧化剂用于氧化、氢化铝锂等还原剂用于还原、叠氮化钠等亲核试剂用于取代反应 . 这些反应形成的主要产物取决于所使用的特定试剂和条件 .
相似化合物的比较
属性
IUPAC Name |
3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNMABJZSXTKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864944 | |
| Record name | 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20448-86-6 | |
| Record name | Bornaprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20448-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bornaprine?
A1: Bornaprine hydrochloride is an anticholinergic drug that exerts its effects by antagonizing the muscarinic acetylcholine receptors. [, ] While the exact mechanism for its anti-tremor effect is not fully understood, it is believed to primarily involve blocking the action of acetylcholine in the central nervous system. [, , ]
Q2: What is the chemical structure of Bornaprine?
A2: Bornaprine is a racemic mixture of exo and endo epimers. The chemical name for Bornaprine hydrochloride is 3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate hydrochloride. []
Q3: Are there any known metabolites of Bornaprine, and do they possess similar activity?
A3: Yes, Bornaprine undergoes metabolism, primarily via hydroxylation, in various species including rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the C-5 or C-6 position of the bicyclic ring. [] Studies have shown that the 5-hydroxy metabolite of Bornaprine exhibits comparable antimuscarinic activity to the parent compound in vitro, while other hydroxylated metabolites demonstrate reduced activity. []
Q4: How is Bornaprine metabolized in different species?
A4: In rats, the primary metabolite found in feces is a hydroxylated and sulfate-conjugated product, with substitution occurring at the C5 position of the bicyclic ring in the exo position. [] Other metabolites, such as the sulfate conjugate in the exo position at C6 and N-desethyl derivatives, have also been detected. [] In both dogs and humans, the major metabolites identified were hydroxylated forms of Bornaprine and its N-desethyl derivative, with hydroxylation primarily occurring in the bicyclic ring. []
Q5: What is the pharmacokinetic profile of Bornaprine?
A5: Bornaprine is well-absorbed after oral administration in rats, dogs, and humans. [] Peak plasma levels are typically reached within 1-2 hours in rats and dogs and exhibit a longer half-life in humans (approximately 30 hours) compared to rats (5 hours) and dogs (12 hours). [] Excretion occurs through both urine and feces, with a significant portion being eliminated within five days post-administration. []
Q6: Has Bornaprine demonstrated efficacy in treating conditions other than Parkinson's Disease?
A6: Yes, in addition to its use in Parkinson's disease, Bornaprine has been investigated for its potential therapeutic effects in other conditions. Studies have explored its use in treating localized hyperhidrosis, demonstrating promising results in reducing sweating in affected individuals. [, ] Additionally, Bornaprine has been used to manage hyperhidrosis in the acute phase of spinal cord injury patients. []
Q7: What are the known side effects associated with Bornaprine?
A7: As an anticholinergic drug, Bornaprine may cause common anticholinergic side effects such as dry mouth and constipation. [, ] In some cases, more severe adverse effects, including rhabdomyolysis, have been reported, particularly in patients with Parkinson's disease. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



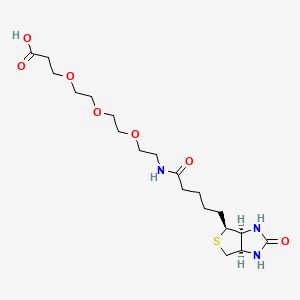
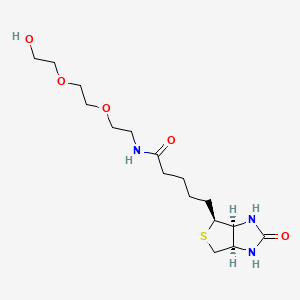
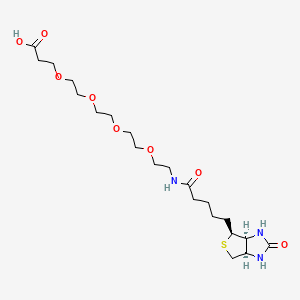


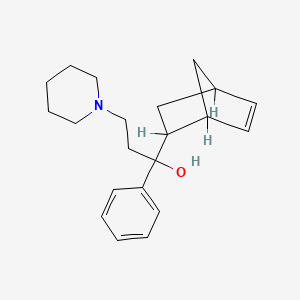
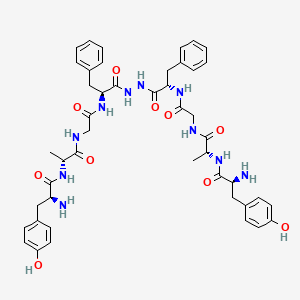

![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)




